2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid
Description
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is a non-proteinogenic α-amino acid characterized by a tert-butyl-substituted phenyl group and a hydroxyl group at the β-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and asymmetric synthesis. The tert-butyl group enhances hydrophobicity and may influence binding interactions in biological systems, while the hydroxyl group contributes to hydrogen bonding and chiral recognition . This article compares its structural, synthetic, and functional attributes with analogous compounds, focusing on substituent effects and biological relevance.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-amino-3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)9-6-4-8(5-7-9)11(15)10(14)12(16)17/h4-7,10-11,15H,14H2,1-3H3,(H,16,17) |
InChI Key |
XGJFRYGWGUJSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Asymmetric Catalysis
Overview:
A prominent approach involves asymmetric aldol reactions catalyzed by engineered enzymes or chiral catalysts to achieve high stereoselectivity at the 2- and 3-positions of the amino acid backbone.
- Use of engineered aldolase enzymes that catalyze the stereoselective formation of the β-hydroxy amino acid.
- The process typically involves the condensation of a suitable aldehyde (e.g., 4-tert-butylbenzaldehyde) with glycine derivatives or equivalents under mild, enzyme-catalyzed conditions, ensuring high enantiomeric excess (ee).
- An enzyme-catalyzed synthesis reported in recent patents achieves ee values of 97-99% for the (2S,3R)-isomer, with yields around 40-45%.
- The process operates under mild conditions (pH 6-8, 10-60°C), reducing racemization and side reactions.
- High stereocontrol
- Environmentally friendly conditions
- Scalability for industrial synthesis
Chemical Synthesis via Chiral Auxiliary and Asymmetric Induction
Overview:
Chemical routes often employ chiral auxiliaries or chiral starting materials like Garner's aldehyde to construct the stereocenters.
- Starting from Garner's aldehyde , a chiral amino aldehyde, stereoselective addition of nucleophiles (e.g., Grignard reagents or organometallics) introduces the amino and hydroxyl groups with controlled stereochemistry.
- Subsequent oxidation and protection/deprotection steps yield the target amino acid.
- The stereoselective synthesis of ADHP (analogous to the target compound) from Garner's aldehyde has demonstrated high stereocontrol, with yields exceeding 80% and stereoselectivity >95%.
- Use of chiral catalysts or auxiliaries ensures the formation of the desired stereoisomer, minimizing the formation of undesired diastereomers.
Preparation via Multi-Component Reactions (MCRs)
Overview:
Multi-component reactions provide a convergent approach to synthesize amino acids with diverse substitutions.
- Combining an amino component (e.g., glycine or protected derivatives), a carbonyl compound (e.g., aldehyde or ketone with the tert-butylphenyl group), and a hydroxyl precursor under catalytic conditions (acid/base or metal catalysis).
- Recent advances utilize multicomponent aldol or Mannich-type reactions to assemble the amino acid backbone with high stereoselectivity, often mediated by chiral catalysts or auxiliaries.
- One-pot synthesis reduces steps and improves overall yield
- Flexibility in introducing various substituents
Key Intermediates and Their Synthesis
| Intermediate | Description | Preparation Method | References |
|---|---|---|---|
| Chiral Aldehydes (e.g., Garner's aldehyde) | Stereocontrolled starting material | Commercially available or synthesized via asymmetric oxidation | |
| Amino Acid Derivatives (e.g., protected glycine) | Building blocks | Standard peptide synthesis protocols | |
| Hydroxy Precursors (e.g., hydroxy esters) | Precursors for hydroxyl group | Esterification of amino acids |
Notes on Reaction Conditions and Yields
Recent Research Discoveries and Innovations
Biocatalytic Synthesis:
Engineered enzymes have demonstrated high stereoselectivity, operational stability, and environmental compatibility, making them promising for industrial-scale production.Chiral Catalyst Development:
Novel chiral organocatalysts have been developed to facilitate asymmetric Mannich and aldol reactions, achieving high enantiomeric excesses.Green Chemistry Approaches:
Use of aqueous media, mild conditions, and renewable catalysts aligns with sustainable synthesis goals.
Summary of the Most Effective Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
Substitution: Formation of 2-Amino-3-(4-(tert-butyl)-2-bromophenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to natural amino acids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl group distinguishes this compound from derivatives with other substituents on the phenyl ring. Key structural analogues include:
Key Observations :
- Hydrophobicity : The tert-butyl group increases logP compared to polar substituents like hydroxyl or iodine .
- Biological Activity: Thiazole-linked derivatives exhibit antimycobacterial activity (MIC values: 2–16 µg/mL against M. tuberculosis), while iodinated or fluorinated analogues are used in diagnostics or enzyme studies .
- Synthetic Utility : Tetrazine derivatives serve as bioorthogonal handles, whereas tert-butyl compounds are intermediates in asymmetric catalysis .
Analytical and Pharmacokinetic Properties
- Chromatographic Behavior : The tert-butyl derivative shows distinct retention times (HPLC: t = 69.0 min) compared to simpler phenylalanine analogues (t < 10 min) due to increased hydrophobicity .
- Solubility : tert-butyl substitution reduces aqueous solubility (~0.1 mg/mL) versus sulfonated or hydroxylated analogues (>10 mg/mL) .
- Metabolic Stability : Thiazole and tetrazine derivatives exhibit longer half-lives in vitro, likely due to resistance to proteolytic cleavage .
Biological Activity
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, a hydroxyl group, and a tert-butyl substituent on the phenyl ring. These characteristics may influence its interactions with biological systems, making it a subject of interest in pharmacological research.
The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 2-Amino-3-(4-tert-butyl)phenyl-3-hydroxypropanoic acid |
| InChI Key | OGKNRFVATXGLIO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways related to inflammation and oxidative stress. Research indicates that it may exert neuroprotective effects by mitigating oxidative damage in neuronal cells, potentially through the activation of antioxidant pathways.
Neuroprotective Effects
Studies have investigated the neuroprotective potential of this compound in models of neurodegeneration. For instance, it has been shown to reduce apoptosis and oxidative stress in neuronal cell lines subjected to ischemic conditions. The compound's efficacy was assessed using various assays that measure cell viability and oxidative stress markers, indicating a protective role against cellular damage.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is particularly relevant in conditions such as Alzheimer's disease, where inflammation plays a critical role in disease progression.
Case Studies
- Neuroprotection in Ischemic Models : A study utilizing an oxygen-glucose deprivation (OGD) model demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved cell survival rates compared to untreated controls. The compound was found to modulate pathways involving reactive oxygen species (ROS) and mitochondrial function.
- Anti-inflammatory Activity : In an experimental model of inflammation, the compound exhibited a dose-dependent reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| This compound | Neuroprotective, anti-inflammatory | Reduces apoptosis and inflammation in neuronal models |
| 3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid | Intermediate in organic synthesis | Investigated for enzyme interactions |
| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate | Multi-target therapeutic for Alzheimer's | Modulates Aβ aggregation and reduces oxidative stress |
Q & A
Q. What are the key methodological considerations for synthesizing 2-amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid, and how can purity be optimized?
Synthesis of amino acid derivatives typically involves multi-step reactions, including protection/deprotection of functional groups, chiral resolution, and purification. For this compound:
- Step 1 : Start with tert-butyl-substituted phenyl precursors. Use sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF or THF) for substitution reactions .
- Step 2 : Optimize hydroxylation and amination steps. Hydrogen peroxide or catalytic oxidation may introduce the hydroxy group, while reductive amination (e.g., sodium borohydride) can yield the amino moiety .
- Purity Optimization : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and monitor via UV-Vis (λ = 210–254 nm). Chiral chromatography may resolve enantiomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- NMR Spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., DFT calculations). Key signals: tert-butyl protons (δ ~1.3 ppm), aromatic protons (δ ~7.2–7.5 ppm), and hydroxy/amino protons (δ ~5–6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₃H₁₉NO₃; expected [M+H]⁺ = 238.1443).
- X-ray Crystallography : Resolve stereochemistry if crystallization is feasible .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction conditions for synthesizing this compound?
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory) with experimental data to narrow down reaction parameters:
- Reaction Path Search : Identify transition states and intermediates for hydroxylation/amination steps using Gaussian or ORCA software.
- Solvent Optimization : COSMO-RS simulations predict solvent effects on yield. Polar aprotic solvents (e.g., DMSO) often enhance nucleophilic substitution .
- Case Study : A 2025 study achieved 85% yield by optimizing temperature (60–80°C) and solvent (THF:H₂O = 4:1) via computational screening .
Q. How does this compound interact with enzymatic systems, and what experimental designs are suitable for mechanistic studies?
- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., aminotransferases). A 2025 study on a structurally similar tert-butylphenyl derivative showed IC₅₀ = 12.3 µM against tyrosine kinase .
- Kinetic Studies : Monitor time-dependent inhibition via stopped-flow spectrophotometry. Pre-incubate the compound with the enzyme to assess irreversible binding .
- Structural Biology : Co-crystallize the compound with the enzyme (e.g., PDB ID 247) to map active-site interactions .
Q. How can researchers address contradictions in reported synthetic yields or biological activity data?
- Multi-Method Validation : Cross-check yields using independent techniques (e.g., gravimetric analysis vs. HPLC quantification) .
- Meta-Analysis : Aggregate data from PubChem and NIST to identify outliers. For example, a 2023 NIST review highlighted solvent purity as a critical variable in hydroxypropanoic acid synthesis .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
